![molecular formula C17H21N3O B2568888 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime CAS No. 1025677-93-3](/img/structure/B2568888.png)
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethyloxime group attached to the indeno-pyrazole core.
Métodos De Preparación
The synthesis of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde to form an intermediate imine, followed by cyclization and subsequent oximation to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and cyclization steps .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted pyrazole derivatives with potential biological and chemical applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation, thereby exerting anti-cancer effects . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which play crucial roles in cell survival, growth, and apoptosis .
Comparación Con Compuestos Similares
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime can be compared with other similar pyrazole derivatives, such as:
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the ring, leading to different biological activities and applications.
1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl derivatives: These compounds have different substituents on the pyrazole ring, which can significantly affect their chemical reactivity and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a fused pyridine ring, which imparts unique chemical and biological properties compared to the indeno-pyrazole structure.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
(Z)-3-tert-butyl-N-ethoxy-1-methylindeno[1,2-c]pyrazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWDGAWYLETGE-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2568806.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2568809.png)
![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)
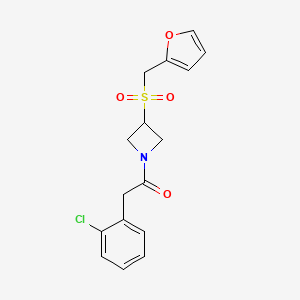
![4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2568813.png)
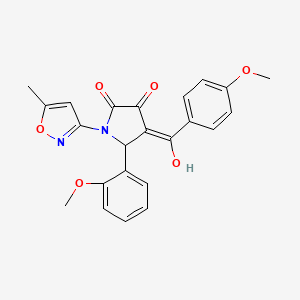
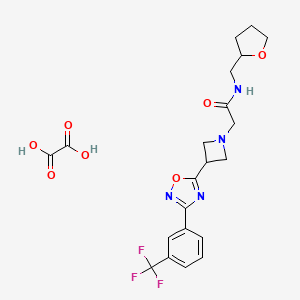
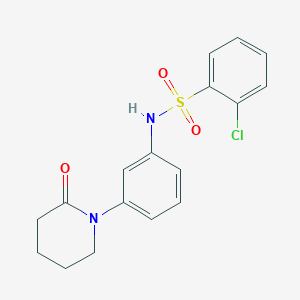
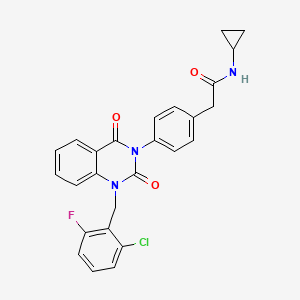
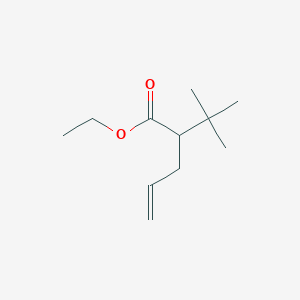

![{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)

